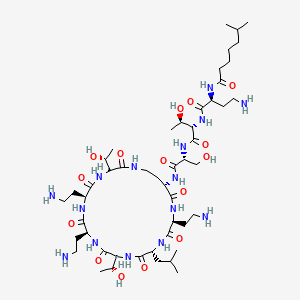
炔丙基-PEG4-(CH2)3-甲酯
描述
Propargyl-PEG4-(CH2)3-methyl ester: is a polyethylene glycol (PEG) derivative containing a propargyl group and a methyl ester. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
科学研究应用
Chemistry: Propargyl-PEG4-(CH2)3-methyl ester is widely used in the synthesis of various compounds through Click Chemistry, enabling the formation of stable triazole linkages .
Biology: In biological research, it is used to label biomolecules with fluorescent tags or other functional groups, facilitating the study of biological processes .
Medicine: The compound is employed in the development of drug delivery systems, particularly in the design of prodrug linkers and targeted drug delivery .
Industry: In industrial applications, it is used in the synthesis of advanced materials and polymers with specific functional properties .
生化分析
Biochemical Properties
The propargyl group of Propargyl-PEG4-(CH2)3-methyl ester can interact with azide-bearing compounds or biomolecules . This interaction occurs via copper catalyzed azide-alkyne Click Chemistry, resulting in a stable triazole linkage .
Cellular Effects
Its ability to form stable triazole linkages with azide-bearing biomolecules suggests that it may influence cellular processes that involve these biomolecules .
Molecular Mechanism
The molecular mechanism of action of Propargyl-PEG4-(CH2)3-methyl ester involves the formation of a stable triazole linkage with azide-bearing biomolecules . This reaction is catalyzed by copper and results in the covalent attachment of the PEG derivative to the biomolecule .
准备方法
Synthetic Routes and Reaction Conditions: Propargyl-PEG4-(CH2)3-methyl ester is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain, followed by esterification to introduce the methyl ester group. The propargyl group is typically introduced via nucleophilic substitution reactions, while the esterification is achieved using standard esterification techniques .
Industrial Production Methods: Industrial production of Propargyl-PEG4-(CH2)3-methyl ester involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the use of high-purity reagents and solvents, precise temperature control, and efficient purification techniques such as chromatography .
化学反应分析
Types of Reactions:
Click Chemistry Reactions: The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Hydrolysis: The methyl ester group can be hydrolyzed under strong basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Strong Bases: Used for the hydrolysis of the methyl ester group.
Major Products Formed:
Triazole Linkages: Formed from the reaction of the propargyl group with azides.
Carboxylic Acids: Formed from the hydrolysis of the methyl ester group.
作用机制
The primary mechanism of action of Propargyl-PEG4-(CH2)3-methyl ester involves its participation in Click Chemistry reactions. The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts to form stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications .
相似化合物的比较
Propargyl-PEG4-CH2-methyl ester: Another PEG-based compound with similar Click Chemistry applications.
Propargyl-PEG4-(CH2)3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness: Propargyl-PEG4-(CH2)3-methyl ester is unique due to its combination of a propargyl group and a methyl ester, which allows for versatile chemical modifications and applications in both aqueous and organic media . The presence of the PEG spacer enhances its solubility and biocompatibility, making it suitable for a wide range of scientific and industrial applications .
属性
IUPAC Name |
methyl 4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-3-6-17-8-10-19-12-13-20-11-9-18-7-4-5-14(15)16-2/h1H,4-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMKSEWUFKMRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)



![7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610173.png)




